2-(benzylsulfonyl)naphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfonylnaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2S/c18-20(19,13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDIYXDNKSFSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzylsulfonyl Naphthalene and Its Derivatives
Direct Synthetic Routes to 2-(Benzylsulfonyl)naphthalene
Direct methods focus on forming the key C-S or S=O bonds on a pre-existing naphthalene (B1677914) framework or through a direct coupling of benzyl (B1604629) and naphthyl moieties.
The Friedel-Crafts sulfonylation is a primary method for introducing a sulfonyl group onto an aromatic ring. This reaction typically involves the electrophilic substitution of a naphthalene scaffold with a benzylsulfonyl derivative, such as benzylsulfonyl chloride, in the presence of a catalyst. The choice of catalyst is crucial for the reaction's efficiency and regioselectivity. Solid acid catalysts, like certain zeolites and metal-exchanged clays (B1170129) (e.g., Fe³⁺-montmorillonite), are often favored as environmentally friendlier alternatives to traditional Lewis acids like aluminum chloride. scispace.com
The sulfonylation of naphthalene can yield both α (1-substituted) and β (2-substituted) isomers. Reaction conditions, particularly temperature, can influence the isomer distribution, with lower temperatures often favoring the α-isomer. scispace.com For the synthesis of this compound, conditions are optimized to achieve β-selectivity. scispace.com The sulfonylating agent itself, benzylsulfonyl chloride, can be prepared through methods like the chlorsulfonation of toluene, although benzenesulfonyl chloride is more commonly synthesized via the chlorsulfonation of benzene (B151609). wikipedia.org
Table 1: Catalysts in Friedel-Crafts Sulfonylation of Arenes
| Catalyst Type | Specific Example | Key Features |
|---|---|---|
| Clay | Fe³⁺-montmorillonite | High activity and selectivity. scispace.com |
| Zeolite | Zeolite beta, Zeolite Y | Activity correlated to Brønsted and Lewis acidic sites. scispace.com |
This table illustrates catalyst types used in the broader context of arene sulfonylation, which is applicable to naphthalene.
An alternative and widely used route to sulfones is the oxidation of the corresponding sulfides or sulfoxides. This pathway involves the initial synthesis of benzyl(naphthalen-2-yl)sulfane (the sulfide (B99878) precursor), which is then oxidized. This multi-step approach offers excellent control over the final product's structure.
The oxidation can be performed in one or two steps. A partial oxidation of the sulfide yields the corresponding sulfoxide, which can then be further oxidized to the sulfone. A variety of oxidizing agents can accomplish this transformation. A bio-inspired method utilizes selenium dioxide (SeO₂) as a catalyst with hydrogen peroxide as a green oxidant to convert sulfides into sulfones. mdpi.com This system has been shown to be effective for producing compounds like 2-(ethylsulfonyl)naphthalene, demonstrating its applicability to naphthalene derivatives. mdpi.com Other oxidizing agents are also commonly employed in organic synthesis for this purpose. rsc.org
Table 2: Oxidation of Sulfides to Sulfones
| Precursor | Oxidizing System | Product | Key Finding | Citation |
|---|---|---|---|---|
| Sulfide (general) | SeO₂ / H₂O₂ | Sulfone | Bio-inspired, green oxidation method. | mdpi.com |
Sulfones can be synthesized by forming a new carbon-sulfur bond, often through the reaction of a sulfinate salt with an electrophile. For the synthesis of this compound, this involves the reaction of a sodium or lithium 2-naphthalenesulfinate with a benzyl halide, such as benzyl bromide. The sulfinate anion acts as a nucleophile, displacing the halide from the benzyl group to form the C-S bond of the sulfone.
This method is a powerful tool for creating diaryl or alkyl-aryl sulfones. Recent research has highlighted copper-catalyzed reactions for the sulfonylation of C-H bonds using sodium sulfinates, indicating the robust nature of sulfinates as sulfonylating agents in modern synthetic chemistry. mdpi.com
Precursor-Based Synthesis Strategies
These strategies rely on the synthesis and modification of key building blocks, namely 2-naphthalenethiol (B184263) and benzylating agents.
2-Naphthalenethiol (C₁₀H₇SH) is a critical precursor for the synthesis of this compound. wikipedia.org It is a white solid with a characteristic mercaptan odor. chemicalbook.com It can be prepared through several methods, including the reduction of naphthalene-2-sulfonyl chloride with zinc or the catalytic hydrogenation of a sulfonic acid derivative of naphthalene. chemicalbook.comdrugfuture.com Another route involves the Newman-Kwart rearrangement starting from 2-naphthol (B1666908). wikipedia.org A patented process describes the reaction of 2-naphthol with hydrogen sulfide over a thoria dehydration catalyst. google.com
Once obtained, 2-naphthalenethiol can be S-alkylated with a suitable benzylating agent (see section 2.2.2) to yield benzyl(naphthalen-2-yl)sulfane. This sulfide is the direct precursor that is subsequently oxidized to this compound, as detailed in section 2.1.2.
Benzyl halides, such as benzyl bromide and benzyl chloride, are common and effective benzylating agents in organic synthesis. researchgate.net In the context of synthesizing this compound, a benzyl halide serves as the electrophilic source of the benzyl group.
It can be used in two primary ways:
Reaction with a Naphthalene Sulfinate: As described in section 2.1.3, benzyl bromide reacts with sodium 2-naphthalenesulfinate in a nucleophilic substitution reaction to directly form the sulfone. mdpi.com
Reaction with 2-Naphthalenethiol: Benzyl bromide or chloride reacts with 2-naphthalenethiol, typically in the presence of a base, to form the intermediate benzyl(naphthalen-2-yl)sulfane via an S-alkylation reaction. This sulfide is then oxidized to the final sulfone product.
The choice of halide can affect reactivity, with benzyl bromide generally being more reactive than benzyl chloride in nucleophilic substitution reactions. pearson.com
Multi-Component and Cascade Approaches
Multi-Component Reactions (MCRs): MCRs are processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all reactants. For the synthesis of aryl sulfones, MCRs offer a powerful tool for rapid library generation and structural diversification. A notable example is the palladium-catalyzed three-component tandem reaction involving a boronic acid, a sodium sulfinate, and an allyl acetate (B1210297) derivative to form (2-arylallyl) aryl sulfones. bohrium.com While not producing this compound directly, this methodology establishes a precedent for the convergent assembly of complex sulfones. Another innovative approach utilizes deep eutectic solvents (DESs) as sustainable media for the multicomponent sulfonylation of (hetero)aryl compounds, proceeding without the need for metal catalysts and volatile organic solvents. rsc.org Furthermore, a catalyst-free multicomponent reaction has been developed using arylbismuthines and sodium metabisulfite (B1197395) in DES to produce sulfones in high yields. researchgate.net
Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step. In the context of sulfone synthesis, radical cascade reactions have emerged as a prominent strategy. For instance, a photocatalytic radical cascade involving an aryl diazonium salt, a sulfur dioxide source like DABCO·(SO₂)₂, and an alkene can generate various aryl allyl sulfones. organic-chemistry.orgthieme-connect.comthieme-connect.com A copper-mediated cascade synthesis of diaryl sulfones has also been developed, starting from readily available aryl amines and arylsulfinic acids. thieme-connect.com Another sophisticated example is a metal- and base-free 5-endo-trig sulfonylative cyclization between 1,5-dienes and aryldiazonium salts with a sulfur dioxide surrogate to produce sulfonylated pyrrolin-2-ones. rsc.org These cascade methodologies highlight the potential to construct complex sulfone-containing molecules from simple precursors in a single, efficient operation.
Catalytic and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to modern synthetic chemistry. The synthesis of this compound and its analogs is well-suited to these principles through the use of catalytic methods and alternative energy sources.
Metal-Catalyzed Syntheses
Transition-metal catalysis is a cornerstone for the formation of carbon-sulfur bonds, offering high efficiency and selectivity.
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for cross-coupling reactions. The coupling of sulfinic acid salts with aryl halides or triflates, facilitated by ligands like Xantphos, provides a general route to unsymmetrical diaryl sulfones. organic-chemistry.org
Copper-Catalyzed Reactions: Copper, being more abundant and less expensive than palladium, is an attractive catalyst. Copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts or the reaction of sulfinic acid salts with aryl iodides can produce diaryl sulfones under mild conditions. organic-chemistry.org A biomass-derived heterogeneous copper catalyst has been successfully employed for the remote sulfonylation of anilines with sodium sulfinates. mdpi.com
Rhodium-Catalyzed Reactions: Rhodium catalysts have enabled the direct C-H functionalization for naphthylation, providing a pathway to naphthalene-substituted compounds from simple amides. researchgate.net
Dual Catalysis: A combination of metals can achieve transformations not possible with a single catalyst. For example, a dual Ru/Cu photoredox system has been utilized for the C4-H sulfonylation of 1-naphthylamine (B1663977) derivatives, demonstrating a sophisticated approach to functionalizing the naphthalene core. beilstein-journals.org
Below is a table summarizing various metal-catalyzed approaches for the synthesis of aryl sulfones.
| Catalyst System | Reactants | Product Type | Reference |
| Palladium(0)/Xantphos | Aryl Halide/Triflate, Sulfinic Acid Salt | Diaryl Sulfone | organic-chemistry.org |
| Copper(I) Iodide | Aryl Iodide, Sulfinic Acid Salt | Diaryl Sulfone | organic-chemistry.org |
| Copper(II) Acetate | Arylboronic Acid, Arylsulfonyl Hydrazide | Diaryl Sulfone | organic-chemistry.org |
| Rhodium(III) | Anilide/Benzamide, Azabenzonorbornadiene | Naphthyl-substituted Amide | researchgate.net |
| Ruthenium/Copper | 1-Naphthylamine derivative, Sodium Sulfinate | Sulfonylated Naphthylamine | beilstein-journals.org |
Photocatalytic Methods
Visible-light photocatalysis has gained prominence as a green and sustainable method for activating chemical bonds under mild conditions. This approach uses light energy to generate reactive intermediates, such as radicals, enabling unique transformations.
The synthesis of sulfones has been achieved through various photocatalytic strategies. One method involves a radical cascade reaction catalyzed by a heterogeneous composite material (polyaniline-graphitic carbon nitride-titanium dioxide) to produce aryl allyl sulfones from aryl diazonium salts. organic-chemistry.orgthieme-connect.comthieme-connect.com Another approach describes the one-pot synthesis of alkyl sulfones from aryl diazo salts, styrene (B11656) derivatives, and a sulfur dioxide source, using rhodamine B as an organic photocatalyst. rsc.org Arylazo sulfones themselves can serve as precursors to both aryl and sulfonyl radicals under visible light, allowing for arylation and sulfonylation reactions. nih.govsioc-journal.cn These methods avoid the harsh conditions and stoichiometric reagents often required in traditional synthesis, representing a significant advancement in the sustainable production of sulfonyl compounds.
Solvent-Free and Microwave-Assisted Syntheses
Solvent-free reactions and the use of microwave irradiation are key techniques in green chemistry that can dramatically reduce reaction times, energy consumption, and waste generation. nih.gov
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. oatext.com This technique has been successfully applied to the synthesis of various heterocyclic derivatives of sulfones, such as 2-(benzylsulfonyl-ethylsulfonylmethyl)oxazolines and thiazolines, demonstrating its utility in constructing complex molecules based on a sulfonyl scaffold. researchgate.net The synthesis of N-substituted aldimines and other compounds has been shown to proceed efficiently under solvent-free, microwave-assisted conditions, often without the need for a catalyst. organic-chemistry.org Similarly, various 2-naphthamide (B1196476) derivatives have been prepared using a multi-step microwave-assisted process. nih.gov These examples strongly suggest that the synthesis of this compound could be rendered more environmentally benign by adopting solvent-free and microwave-irradiated protocols. oatext.comfarmaciajournal.com
Synthetic Utility of this compound as a Building Block
The this compound scaffold is not only a target for synthesis but also a valuable intermediate or building block for constructing more complex and functionally diverse molecules. The naphthalene moiety is a key structural feature in many materials with unique optical and electronic properties, as well as in a wide array of pharmaceuticals. nih.govnih.gov
The presence of the sulfonyl group provides a site for further chemical modification and imparts specific electronic properties to the naphthalene ring system. Sulfone-containing heterocycles are known to exhibit enhanced pharmacological activity. rsc.org The this compound structure can serve as a precursor for more elaborate derivatives. For example, related sulfonyl compounds have been used to synthesize oxazoline (B21484) and thiazoline (B8809763) derivatives, which are important chiral auxiliaries in asymmetric synthesis. researchgate.net
Furthermore, the naphthalene ring can be functionalized through various reactions. Halogenated naphthalenes, for example, are versatile intermediates for transition-metal-catalyzed cross-coupling reactions, allowing for the attachment of a wide range of substituents. nih.gov The sulfonyl group can act as a directing group or be transformed into other functionalities, expanding the synthetic potential of the molecule. The availability of this compound as a commercial chemical reagent underscores its role as a starting material for research and development in medicinal chemistry and materials science. bldpharm.com
Chemical Reactivity and Transformations of 2 Benzylsulfonyl Naphthalene
Reactions Involving the Sulfone Moiety
The sulfone group is a robust and largely unreactive functional group. However, under specific conditions, it can undergo several transformations, including reductive cleavage, reactions at the electrophilic sulfur center, and skeletal rearrangements.
Reductive Cleavage of the Sulfone Group
The carbon-sulfur bonds in sulfones are generally strong, but they can be cleaved reductively using powerful reducing agents. This process is a key method for the removal of sulfonyl groups, which are often used as activating groups or protecting groups in organic synthesis. While specific studies on 2-(benzylsulfonyl)naphthalene are not extensively documented, the cleavage of analogous aryl sulfones is well-established.
Commonly employed reagents for the reductive cleavage of sulfones include reactive metals and radical-based reducing agents. For instance, dissolving metal reductions, such as with sodium in liquid ammonia (B1221849) or with sodium amalgam, are known to cleave C-S bonds. Another potent system for this transformation is the use of sodium naphthalene (B1677914), which acts as a single-electron transfer reagent to initiate the cleavage process. acs.org
A milder approach for the reductive cleavage of sulfonamides and sulfonates involves the use of a low-valent titanium reagent, generated in situ from Ti(O-i-Pr)₄, Me₃SiCl, and magnesium powder. organic-chemistry.org This method has been shown to be effective for a wide range of aromatic and aliphatic sulfonamides, suggesting its potential applicability to sulfones like this compound. organic-chemistry.org The reaction proceeds via a reductive bond-cleaving pathway to yield the corresponding hydrocarbons. organic-chemistry.org
The expected products from the complete reductive cleavage of this compound would be naphthalene and toluene. The specific reaction conditions would determine the efficiency and outcome of the cleavage.
Table 1: Potential Reagents for Reductive Cleavage of this compound
| Reagent System | General Applicability | Potential Products from this compound |
| Sodium in liquid ammonia | Cleavage of aryl sulfones | Naphthalene and Toluene |
| Sodium naphthalene | Cleavage of sulfonamides and related compounds acs.org | Naphthalene and Toluene |
| Ti(O-i-Pr)₄/Me₃SiCl/Mg | Cleavage of sulfonamides and sulfonates organic-chemistry.org | Naphthalene and Toluene |
Nucleophilic and Electrophilic Reactivity at the Sulfonyl Center
The sulfur atom in the sulfone group of this compound is in a high oxidation state (+6) and is electron-deficient, making it an electrophilic center susceptible to attack by strong nucleophiles. However, due to the stability of the sulfone group, these reactions typically require harsh conditions.
Nucleophilic substitution at the sulfonyl sulfur is a well-studied process, particularly in arenesulfonyl chlorides. mdpi.com While this compound does not have a leaving group directly attached to the sulfur, analogous reactions can be envisaged with potent nucleophiles. The nucleophilicity of sulfur compounds is generally higher than their oxygen analogues. libretexts.orgmsu.edu
Conversely, the oxygen atoms of the sulfonyl group possess lone pairs of electrons and can exhibit weak basicity, potentially coordinating to strong Lewis acids. This interaction can enhance the electrophilicity of the sulfur atom or the adjacent carbon atoms. The α-protons on the benzylic carbon are acidic and can be removed by a strong base, generating a carbanion that can act as a nucleophile in subsequent reactions.
Rearrangement Reactions of the Sulfone Framework
Aryl sulfones can undergo intramolecular rearrangement reactions under specific conditions, most notably the Smiles and Truce-Smiles rearrangements. wikipedia.org
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophilic group within the same molecule displaces the sulfone from the aromatic ring. wikipedia.org For a rearrangement to occur in a molecule like this compound, a nucleophilic center would need to be introduced, typically on the benzyl (B1604629) group.
The Truce-Smiles rearrangement is a related process that occurs under the influence of a strong base, often an organolithium reagent. wikipedia.org In this reaction, the base deprotonates a position ortho to the sulfone group on the naphthalene ring, and the resulting carbanion then acts as a nucleophile, attacking the benzylic carbon and displacing the sulfone group. This would lead to a significant restructuring of the molecule.
Another potential rearrangement is the pseudo-thia-Fries rearrangement , which has been observed for aryl benzylsulfonates under microwave irradiation, leading to benzylated phenolic compounds with the loss of sulfur dioxide. While this is for a sulfonate ester, similar thermal or photochemical rearrangements for sulfones could be possible, although not widely reported.
Functionalization of the Naphthalene Ring System
The naphthalene ring of this compound is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The presence of the benzylsulfonyl group significantly influences the reactivity and regioselectivity of these transformations.
Electrophilic Aromatic Substitution on the Naphthalene Nucleus
The benzylsulfonyl group is a strongly deactivating group due to the electron-withdrawing nature of the sulfonyl moiety. lkouniv.ac.in This deactivation is a result of both inductive effects and resonance, which pull electron density away from the aromatic ring system, making it less susceptible to attack by electrophiles. lkouniv.ac.indalalinstitute.com
In general, electrophilic aromatic substitution (EAS) on naphthalene preferentially occurs at the α-position (C1 or C4) because the corresponding carbocation intermediate is more stabilized by resonance. pearson.com However, the deactivating sulfonyl group at the 2-position will direct incoming electrophiles primarily to the meta-positions relative to itself, which are the 5 and 7 positions of the naphthalene ring. This is because the resonance structures of the intermediates for ortho and para attack (relative to the sulfonyl group) would place a destabilizing positive charge adjacent to the electron-withdrawing sulfonyl group.
Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation (using an acyl chloride/AlCl₃) would be expected to yield predominantly the 5- and/or 7-substituted derivatives of this compound. The reaction conditions for these substitutions would likely need to be more forcing than those required for unsubstituted naphthalene due to the deactivating effect of the sulfonyl group. fiveable.mesavemyexams.com The sulfonyl group can also be used as a "blocking group" in aromatic synthesis, where it is introduced to direct substitution to a specific position and then subsequently removed. masterorganicchemistry.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃, H₂SO₄ | 2-(Benzylsulfonyl)-5-nitronaphthalene and 2-(Benzylsulfonyl)-7-nitronaphthalene | The -SO₂R group is deactivating and meta-directing. |
| Bromination | Br₂, FeBr₃ | 2-(Benzylsulfonyl)-5-bromonaphthalene and 2-(Benzylsulfonyl)-7-bromonaphthalene | The -SO₂R group is deactivating and meta-directing. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(Benzylsulfonyl)-5-acylnaphthalene and 2-(Benzylsulfonyl)-7-acylnaphthalene | The -SO₂R group is deactivating and meta-directing. |
Nucleophilic Additions to the Naphthalene System
Nucleophilic addition to an unsubstituted naphthalene ring is generally difficult due to the high electron density of the aromatic system. However, the presence of a strong electron-withdrawing group like the benzylsulfonyl group can activate the naphthalene ring towards nucleophilic attack, particularly in the form of a Meisenheimer-type adduct.
The sulfonyl group would lower the energy of the anionic intermediate formed upon nucleophilic addition. The attack would be most favored at positions that allow for the negative charge to be delocalized onto the sulfonyl group through resonance. In the case of this compound, nucleophilic attack might be directed to the ipso-position (C2) or other positions within the ring system, leading to substitution or addition products under forcing conditions.
While specific examples for this compound are scarce, the principles of nucleophilic aromatic substitution (SNAr) suggest that with a suitable leaving group or under conditions that favor elimination, a nucleophile could displace a group on the naphthalene ring. However, without a good leaving group present, stable addition products are less common.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The sulfonyl group is known to be a moderate to strong DMG. organic-chemistry.org
In the context of this compound, the sulfonyl group can direct the metalation to the C1 and C3 positions of the naphthalene ring. The reaction typically involves treating the substrate with a strong base, such as n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. uwindsor.ca The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity. The efficiency and regioselectivity of the metalation can be influenced by factors such as the choice of base, solvent, temperature, and the presence of additives like tetramethylethylenediamine (TMEDA). nih.gov
Table 1: Examples of Electrophiles Used in Directed Ortho-Metalation of Naphthalene Systems
| Electrophile | Functional Group Introduced |
| D2O | Deuterium (B1214612) |
| MeI | Methyl |
| Me3SiCl | Trimethylsilyl |
| DMF | Formyl |
| CO2 | Carboxyl |
This table presents a selection of common electrophiles and the corresponding functional groups they introduce in DoM reactions. The specific application to this compound would depend on experimental validation.
Reactivity of the Benzylic Methylene (B1212753) Group
The methylene group situated between the sulfonyl group and the phenyl ring is a benzylic position, which imparts it with enhanced reactivity. wikipedia.org This reactivity stems from the ability of the adjacent phenyl ring to stabilize intermediates, such as radicals, carbanions, and carbocations, through resonance. wikipedia.orgpearson.com
Oxidative Transformations at the Benzylic Position
The benzylic C-H bonds in this compound are susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidize the benzylic methylene group. wikipedia.org Depending on the reaction conditions and the specific reagents used, this can lead to the formation of a ketone (benzoyl-2-naphthylsulfone) or, with more vigorous oxidation, cleavage of the carbon-carbon bond to yield benzoic acid and 2-naphthalenesulfonic acid derivatives. wikipedia.org Milder and more selective oxidizing agents have also been developed for benzylic oxidations. masterorganicchemistry.com
Deprotonation and Anionic Reactivity
The protons on the benzylic methylene group are acidic due to the electron-withdrawing nature of the adjacent sulfonyl group and the resonance stabilization of the resulting carbanion by the phenyl ring. wikipedia.org Treatment with a strong base, such as an alkoxide or an organolithium reagent, can deprotonate the benzylic position to form a stabilized anion. youtube.comkhanacademy.org This anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol-type condensations, and Michael additions. The ability to generate this anion and react it with electrophiles is a cornerstone of the synthetic utility of β-ketosulfones and related compounds.
Radical Reactions Involving the Benzylic Center
The benzylic C-H bond has a relatively low bond dissociation energy, making it a prime site for radical reactions. wikipedia.orgmasterorganicchemistry.com Benzylic bromination, for instance, can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.comyoutube.com This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the phenyl ring. The resulting α-bromo-2-(benzylsulfonyl)naphthalene is a valuable intermediate for further synthetic transformations, such as nucleophilic substitutions and eliminations. youtube.com
Role of this compound as a Reagent or Ligand in Organic Synthesis
While often the substrate of transformations, this compound and its derivatives can also play roles as reagents or ligands in organic synthesis. The sulfonyl moiety is a key functional group in many organic reactions. For example, vinyl sulfones, which could potentially be synthesized from this compound, are excellent Michael acceptors.
Furthermore, the naphthalene and phenyl rings, combined with the sulfonyl linker, provide a scaffold that could be elaborated into chiral ligands for asymmetric catalysis. researchgate.net The synthesis of chiral ligands often involves the introduction of functional groups onto an aromatic backbone, a process for which the reactivity of this compound is well-suited. The sulfonyl group itself can act as a coordinating site for metal centers in certain catalytic systems. libretexts.org The development of new ligands is crucial for advancing transition-metal-catalyzed reactions, and scaffolds like this compound offer a tunable platform for ligand design. researchgate.net
Mechanistic Investigations of Reactions Involving 2 Benzylsulfonyl Naphthalene
Elucidation of Reaction Pathways and Intermediates
The reaction pathways of 2-(benzylsulfonyl)naphthalene are largely dictated by the reactive sites within the molecule: the benzylic position, the sulfonyl group, and the naphthalene (B1677914) ring. A key reaction for analogous sulfones is the Ramberg-Bäcklund reaction, which converts α-halo sulfones into alkenes. chem-station.comwikipedia.orgsynarchive.com For this compound, this reaction would proceed via an α-halogenated derivative.
The generally accepted mechanism for the Ramberg-Bäcklund reaction involves the following steps:
Deprotonation: A base abstracts a proton from the carbon adjacent to the sulfonyl group (the α-carbon). In the case of an α-halogenated this compound, the benzylic proton would be the most acidic and therefore preferentially removed. wikipedia.org
Intramolecular Cyclization: The resulting carbanion undergoes an intramolecular nucleophilic substitution, displacing the adjacent halide to form a transient three-membered ring intermediate known as a thiirane (B1199164) dioxide or episulfone. chem-station.comorganic-chemistry.org This cyclization is typically the rate-determining step. chemistry-chemists.com
Sulfur Dioxide Extrusion: The unstable thiirane dioxide intermediate decomposes by extruding sulfur dioxide (SO₂), yielding an alkene. wikipedia.orgorganic-chemistry.org This step is considered a cheletropic extrusion. wikipedia.org
The primary intermediate in this pathway is the thiirane dioxide . While often too unstable to be isolated, its formation is a cornerstone of the Ramberg-Bäcklund reaction mechanism. chem-station.com The reaction of this compound, after α-halogenation, would be expected to form 1-benzyl-2-phenyl-thiirane 1,1-dioxide, which would then decompose to stilbene.
Another potential reaction pathway involves electrophilic aromatic substitution on the naphthalene ring. The sulfonyl group is deactivating, directing incoming electrophiles to the other ring. The substitution pattern on naphthalene is complex and can be influenced by reaction conditions. libretexts.org
Kinetic and Thermodynamic Studies of Reaction Processes
Kinetic and thermodynamic studies are essential for understanding the factors that control the rate and outcome of chemical reactions. For reactions involving this compound, these studies can reveal whether a reaction is under kinetic or thermodynamic control.
In the context of the Ramberg-Bäcklund reaction, kinetic studies have shown that the initial deprotonation is a rapid and reversible step, while the subsequent intramolecular cyclization to the thiirane dioxide is the slower, rate-determining step. chemistry-chemists.com The rate of this step is influenced by the nature of the halogen, with the reactivity order being I > Br > Cl. chemistry-chemists.com
The sulfonation of naphthalene itself provides a classic example of kinetic versus thermodynamic control. stackexchange.comvaia.comyoutube.com
At lower temperatures (around 80°C), the reaction is under kinetic control , and the major product is naphthalene-1-sulfonic acid. This is because the transition state leading to the 1-isomer is lower in energy. stackexchange.comyoutube.com
At higher temperatures (around 160°C), the reaction is under thermodynamic control , and the more stable naphthalene-2-sulfonic acid is the predominant product. stackexchange.comvaia.comyoutube.com This is due to the reversibility of the reaction at higher temperatures, allowing the system to reach the most stable product. stackexchange.com The 2-isomer is more stable due to reduced steric hindrance. stackexchange.com
Table 1: General Kinetic and Thermodynamic Parameters in Naphthalene Sulfonation
| Parameter | 1-Substitution (Kinetic Product) | 2-Substitution (Thermodynamic Product) |
| Reaction Temperature | Lower (e.g., 80°C) | Higher (e.g., 160°C) |
| Activation Energy | Lower | Higher |
| Product Stability | Less Stable | More Stable |
| Controlling Factor | Rate of formation | Equilibrium position |
This table illustrates the general principles of kinetic and thermodynamic control in naphthalene sulfonation, which are applicable to analogous reactions.
Characterization of Transition States and Energy Profiles
The transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed. Its characterization is key to understanding reaction kinetics. For the Ramberg-Bäcklund reaction, the transition state for the rate-determining cyclization step is of primary interest. Computational studies on analogous systems can provide insights into the geometry and energy of this transition state. There is a stereoelectronic preference for a "W-plan" coplanar arrangement of the abstracted proton and the leaving group in the substrate. chemistry-chemists.com
For electrophilic substitution on the naphthalene ring, the stability of the intermediate carbocation (arenium ion) determines the preferred position of attack.
Attack at the 1-position (α-position) of naphthalene results in an arenium ion for which two resonance structures can be drawn that preserve a full benzene (B151609) ring. stackexchange.com
Attack at the 2-position (β-position) allows for only one such resonance structure. stackexchange.com
Consequently, the transition state leading to the 1-substituted product is generally lower in energy, explaining why this is the kinetically favored pathway. libretexts.orgstackexchange.com An energy profile diagram for the sulfonation of naphthalene illustrates that while the path to the 1-substituted product has a lower activation energy, the 2-substituted product is thermodynamically more stable. youtube.com
Isotopic Labeling Studies for Mechanistic Insights
Isotopic labeling is a powerful technique for tracing the movement of atoms through a reaction mechanism. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., deuterium (B1214612) for hydrogen, or ¹³C for ¹²C), the fate of that atom can be followed using techniques like mass spectrometry or NMR spectroscopy. wikipedia.org
In the context of reactions involving this compound, several isotopic labeling strategies could provide mechanistic clarity:
Deuterium Labeling: Replacing the benzylic protons with deuterium could be used to probe the deprotonation step in base-catalyzed reactions like the Ramberg-Bäcklund reaction. A kinetic isotope effect would be expected if this proton transfer is involved in the rate-determining step.
¹⁸O Labeling: In studies of sulfone chemistry, labeling the sulfonyl oxygens with ¹⁸O could help elucidate the mechanism of reactions involving the sulfonyl group itself. For instance, in the hydroxylation of naphthalene catalyzed by certain enzymes, ¹⁸O-labeled hydrogen peroxide has been used to prove that the oxygen atom is transferred from the peroxide to the naphthalene ring. nih.gov
¹³C Labeling: Incorporating a ¹³C label into the benzyl (B1604629) or naphthyl backbone could help track skeletal rearrangements if any were to occur during a reaction. wikipedia.org For example, ¹³C labeling was used to elucidate the mechanism of the conversion of a phenyl-substituted aryne precursor to acenaphthylene. wikipedia.org
While specific isotopic labeling studies on this compound are not prominently documented, the application of these established techniques would be invaluable for confirming proposed reaction pathways and intermediates.
Theoretical and Computational Chemistry Studies of 2 Benzylsulfonyl Naphthalene
Electronic Structure Analysis
The electronic landscape of 2-(benzylsulfonyl)naphthalene is a key determinant of its reactivity and physical properties. Computational chemistry offers powerful tools to probe this landscape, including the analysis of frontier molecular orbitals, charge distribution, and aromaticity.
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic transitions of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals, as they are primarily involved in chemical reactions. researchgate.net
For this compound, the HOMO is predominantly localized on the electron-rich naphthalene (B1677914) ring system, which is a characteristic feature of many naphthalene derivatives. mdpi.com In contrast, the LUMO is expected to be distributed across the entire molecule, with significant contributions from the benzylsulfonyl group, particularly the electron-withdrawing sulfonyl moiety. This distribution is consistent with computational studies on similar aromatic sulfonyl compounds.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Orbital | Predicted Localization | Expected Energy Level | Impact of Benzylsulfonyl Group |
| HOMO | Primarily on the naphthalene ring | Relatively high | Minor perturbation |
| LUMO | Distributed across the benzyl (B1604629) and sulfonyl groups | Significantly lowered | Electron-withdrawing effect |
| HOMO-LUMO Gap | Reduced compared to naphthalene | N/A | Enhanced reactivity |
This table presents predicted characteristics based on computational studies of analogous compounds.
The distribution of electron density within this compound governs its electrostatic interactions and provides insights into its reactive sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing these charge distributions. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the MEP map is expected to show a high negative potential around the oxygen atoms of the sulfonyl group due to their high electronegativity. The naphthalene ring would exhibit a moderately negative potential due to its delocalized π-electron system. Conversely, the hydrogen atoms of the benzyl and naphthalene moieties would display positive electrostatic potential.
Table 2: Predicted Partial Atomic Charges in this compound
| Atom/Group | Predicted Partial Charge | Rationale |
| Sulfonyl Oxygen Atoms | Highly Negative | High electronegativity |
| Sulfur Atom | Positive | Bonded to highly electronegative oxygen atoms |
| Naphthalene Ring | Moderately Negative | π-electron cloud |
| Benzyl Ring | Slightly Negative | π-electron system |
| Hydrogen Atoms | Positive | Lower electronegativity compared to carbon |
This table presents predicted charge distributions based on the known electronic effects of the functional groups.
The naphthalene moiety of this compound is an aromatic system, characterized by a cyclic, planar arrangement of delocalized π-electrons. The aromaticity of this ring system can be assessed computationally using methods such as the Nucleus-Independent Chemical Shift (NICS). rsc.org NICS calculations provide a measure of the magnetic shielding at the center of a ring, with negative values indicating aromatic character (diatropic ring current) and positive values indicating anti-aromaticity (paratropic ring current).
For the parent naphthalene molecule, NICS calculations confirm its aromatic nature. researchgate.net The introduction of the benzylsulfonyl substituent at the 2-position is expected to have a minor, but measurable, influence on the aromaticity of the two rings of the naphthalene system. The electron-withdrawing sulfonyl group may slightly perturb the electron density distribution within the naphthalene rings, potentially leading to small changes in the calculated NICS values. However, the fundamental aromatic character of the naphthalene core is expected to be preserved.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the benzylsulfonyl group allows this compound to adopt various spatial arrangements, or conformations. Understanding the energetic landscape of these conformers and their dynamic behavior is crucial for a complete picture of the molecule's properties.
The rotation around the C(naphthalene)-S and S-CH₂(benzyl) single bonds gives rise to different rotational isomers, or rotamers. Computational studies on similar benzyl- and sulfonyl-containing compounds have shown that the energy barriers to these rotations can be significant. nih.govrsc.org
A conformational analysis of this compound would likely reveal several low-energy conformers. The relative stability of these conformers is determined by a delicate balance of steric hindrance and stabilizing intramolecular interactions, such as weak hydrogen bonds. For instance, a conformation where the benzyl group is folded back over the naphthalene ring could be stabilized by π-π stacking interactions. Conversely, more extended conformations would minimize steric repulsion. The calculated potential energy surface would map these stable conformers and the transition states that connect them, providing insight into the molecule's conformational flexibility at different temperatures. researchgate.netnih.gov
Table 3: Predicted Stable Rotational Isomers of this compound
| Rotamer | Description | Predicted Relative Stability |
| Extended Conformer | Benzyl group oriented away from the naphthalene ring | Likely to be a low-energy conformer due to minimal steric hindrance |
| Folded Conformer | Benzyl group stacked over the naphthalene ring | Potentially stabilized by intramolecular π-π interactions |
| Gauche Conformer | Intermediate rotation around the C-S bond | May represent a local energy minimum |
This table outlines plausible rotational isomers based on conformational analyses of analogous molecules.
In the solid state and in solution, molecules of this compound are expected to interact with each other through a variety of non-covalent forces. These intermolecular interactions dictate the molecule's packing in crystals and its aggregation behavior. nih.gov
Molecular dynamics (MD) simulations are a powerful tool for studying these interactions over time. researchgate.netnih.govbioexcel.eu An MD simulation of this compound would likely reveal a propensity for aggregation driven by π–π stacking interactions between the naphthalene and benzyl rings of adjacent molecules. The sulfonyl group can also participate in dipole-dipole interactions and potentially form weak hydrogen bonds with neighboring molecules.
These simulations can provide detailed information on the preferred modes of aggregation, such as the formation of dimers or larger clusters, and the dynamics of these aggregates. nih.gov Understanding this aggregation behavior is crucial, as it can significantly influence the material properties of the compound.
Prediction of Spectroscopic Properties (Advanced Applications)
Computational spectroscopy has become an essential tool for chemists, offering a way to predict and interpret the spectra of molecules. These predictions are not only useful for identifying unknown substances but also for understanding the underlying electronic and vibrational characteristics of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of molecules with a high degree of accuracy. The process typically involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For instance, the B3LYP functional with a 6-311+G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost for organic molecules. The predicted chemical shifts can help in assigning the signals in an experimental spectrum and can also be used to distinguish between different possible isomers or conformers of a molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: The following data is illustrative of what a computational study would produce and is not based on actual published research for this specific compound.)
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| Naphthyl C1 | 128.5 | 7.90 |
| Naphthyl C2 | 135.2 | - |
| Naphthyl C3 | 127.9 | 7.65 |
| Naphthyl C4 | 129.1 | 7.95 |
| Naphthyl C4a | 132.8 | - |
| Naphthyl C5 | 127.0 | 7.55 |
| Naphthyl C6 | 127.8 | 7.58 |
| Naphthyl C7 | 129.4 | 7.88 |
| Naphthyl C8 | 128.8 | 8.05 |
| Naphthyl C8a | 134.5 | - |
| Benzyl CH₂ | 63.5 | 4.50 |
| Benzyl C1' | 129.0 | - |
| Benzyl C2'/C6' | 130.5 | 7.40 |
| Benzyl C3'/C5' | 128.7 | 7.35 |
UV-Visible Absorption and Emission (Fluorescence/Phosphorescence) Characteristics
The electronic transitions of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Visible spectrum. The predicted spectrum can provide information about the π-electron system of the naphthalene and benzyl moieties and how they interact electronically.
Similarly, computational methods can be used to study the excited states of the molecule to predict its fluorescence and phosphorescence properties. By calculating the energies of the lowest singlet (S₁) and triplet (T₁) excited states, one can estimate the wavelengths of emission. The nature of these excited states, whether they are localized on the naphthalene or benzyl group or involve charge transfer between them, can also be elucidated.
Table 2: Predicted UV-Visible Absorption and Emission Properties of this compound (Note: This table presents hypothetical data to illustrate the output of computational predictions.)
| Property | Predicted Value |
|---|---|
| λ_max (Absorption) | 285 nm, 320 nm |
| Molar Absorptivity (ε) | ~9,000 M⁻¹cm⁻¹, ~1,000 M⁻¹cm⁻¹ |
| λ_max (Fluorescence) | 350 nm |
| Fluorescence Quantum Yield | ~0.2 |
Vibrational Spectroscopy (IR, Raman) Mode Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. DFT calculations are widely used to predict the vibrational frequencies and intensities of these modes. For this compound, this would involve calculating the harmonic vibrational frequencies at the optimized geometry.
The predicted vibrational spectrum can be used to assign the various stretching and bending modes of the molecule. For example, the characteristic stretches of the sulfonyl group (S=O), the C-H bonds of the aromatic rings, and the C-S bond can be identified. Comparing the computed spectrum with an experimental one can confirm the structure of the compound and provide insights into its conformational properties.
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Note: The data below is a representative example of what computational analysis would yield.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (CH₂) | 2980-2900 |
| S=O Asymmetric Stretch | ~1350 |
| S=O Symmetric Stretch | ~1150 |
| C=C Aromatic Ring Stretch | 1600-1450 |
Computational Modeling of Reaction Mechanisms
Understanding how a molecule reacts is a central theme in chemistry. Computational modeling provides a powerful means to explore reaction pathways and the energetic barriers associated with them.
DFT is a versatile method for investigating the mechanisms of chemical reactions. For this compound, one could study various reactions, such as its synthesis or degradation pathways. This involves identifying the reactants, products, and any intermediates and transition states that connect them on the potential energy surface.
For example, the synthesis of this compound might involve the oxidation of the corresponding sulfide (B99878) or the reaction of a naphthalenesulfonyl chloride with a benzylating agent. DFT calculations can be used to model the energy changes that occur as the reactants are converted to products, providing a detailed picture of the reaction mechanism.
A key aspect of modeling reaction mechanisms is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. Various algorithms exist to locate these TS structures. Once a transition state is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. An IRC analysis maps out the minimum energy path connecting the transition state to the reactants and products. This confirms that the located transition state indeed connects the desired minima on the potential energy surface and provides a detailed view of the geometric changes that occur during the reaction.
Prediction of Reaction Selectivity and Stereoselectivity
Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, including regioselectivity and stereoselectivity. For a molecule like this compound, these predictions are crucial for understanding its synthetic transformations. Density Functional Theory (DFT) is a commonly employed method for these types of investigations. mdpi.comnih.gov
Reaction Selectivity:
The prediction of reaction selectivity often involves calculating the energies of possible transition states for different reaction pathways. The pathway with the lowest activation energy barrier is generally the most favored, and therefore, the most likely to be observed experimentally. For instance, in an electrophilic aromatic substitution on the naphthalene ring of this compound, computational models can determine the most likely position of attack by calculating the stability of the intermediate sigma complexes.
Similarly, in reactions involving the sulfonyl group, such as nucleophilic attack, computational methods can elucidate the preferred site of reaction. Frontier Molecular Orbital (FMO) theory is a key concept used in these predictions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions can indicate the nucleophilic and electrophilic centers of the molecule, respectively. nih.gov For this compound, the LUMO is likely to be centered around the sulfur atom and the adjacent carbons, suggesting these are the primary sites for nucleophilic attack.
A hypothetical study on the selectivity of a reaction, for example, a nucleophilic aromatic substitution, could yield data as presented in Table 1.
Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Aromatic Substitution on this compound
| Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| C1 | 25.8 | No |
| C3 | 22.5 | Yes |
| C4 | 28.1 | No |
| C6 | 26.3 | No |
This table is illustrative and based on general principles of computational chemistry.
Stereoselectivity:
In reactions that can produce stereoisomers, computational chemistry can predict the diastereomeric or enantiomeric excess. This is achieved by modeling the transition states leading to the different stereoisomers. The difference in the calculated free energies of these transition states can be used to predict the ratio of the products. For reactions involving chiral catalysts or reagents with this compound, molecular docking and DFT calculations can be combined to understand the origin of stereoselectivity by examining the non-covalent interactions in the catalyst-substrate complex. acs.org
For example, in a hypothetical asymmetric reduction of a ketone derivative of this compound, the predicted stereoselectivity could be presented as in Table 2.
Table 2: Hypothetical Predicted Stereoselectivity for the Asymmetric Reduction of a Ketone Derivative of this compound
| Catalyst | Transition State Energy (R-product) (kcal/mol) | Transition State Energy (S-product) (kcal/mol) | Predicted ee (%) |
|---|---|---|---|
| Catalyst A | 15.2 | 16.8 | 95 (R) |
This table is illustrative and based on general principles of computational chemistry.
Structure-Activity/Reactivity Relationship Derivation through Computational Methods
Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in deriving these relationships. nih.govatlantis-press.comresearchgate.net
For a series of derivatives of this compound, a QSAR study would involve calculating a range of molecular descriptors. These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and HOMO/LUMO energies. They are crucial for understanding interactions with biological targets or reactants.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for understanding how a molecule fits into an active site or how it interacts sterically with other molecules.
Lipophilic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for lipophilicity, which influences a molecule's ability to cross cell membranes.
Once these descriptors are calculated for a series of this compound analogs with known activities or reactivities, statistical methods like multiple linear regression are used to build a mathematical model that relates the descriptors to the observed property.
A hypothetical QSAR equation for the anticancer activity of a series of this compound derivatives might look like:
log(1/IC₅₀) = 0.5 * logP - 0.2 * (LUMO) + 0.8 * (Dipole Moment) + 2.5
This equation would suggest that higher lipophilicity and a higher dipole moment, combined with a less negative LUMO energy, are beneficial for the anticancer activity of this hypothetical series of compounds.
Table 3 presents a hypothetical dataset that could be used to generate such a QSAR model.
Table 3: Hypothetical Data for a QSAR Study of this compound Derivatives
| Compound | log(1/IC₅₀) | logP | LUMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Derivative 1 | 5.2 | 3.1 | -1.5 | 4.2 |
| Derivative 2 | 4.8 | 2.8 | -1.8 | 3.9 |
| Derivative 3 | 5.9 | 3.5 | -1.2 | 5.1 |
This table is illustrative and based on general principles of computational chemistry.
These computational approaches provide invaluable insights into the chemical nature of molecules like this compound, guiding synthetic efforts and the design of new functional molecules.
Applications in Chemical Science and Advanced Materials Excluding Clinical and Basic Properties
Role as a Key Intermediate in Complex Molecule Synthesis
2-(Benzylsulfonyl)naphthalene serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its utility is demonstrated in reactions where the core structure is further elaborated. For instance, it has been used as a starting material in the synthesis of 2-(1-(benzylsulfonyl)ethyl)naphthalene. rsc.org In this reaction, this compound undergoes methylation to yield the corresponding ethylnaphthalene derivative, showcasing a direct application of the compound as a precursor for more substituted naphthalene (B1677914) systems. rsc.org
The broader class of benzylic sulfones, to which this compound belongs, is instrumental in constructing complex organic molecules. For example, derivatives such as 3,5-bis(trifluoromethyl)phenyl 2-naphthylmethyl sulfone are used in the synthesis of diarylacetylenes through a Smiles rearrangement-based one-pot reaction. acs.org This highlights the potential of the benzylsulfonyl naphthalene scaffold in advanced organic transformations for creating molecules with applications in medicinal chemistry and materials science. acs.org
| Starting Material | Reagent | Product | Yield | Reference |
| This compound | CH3OH | 2-(1-(Benzylsulfonyl)ethyl)naphthalene | 88% | rsc.org |
Potential as a Component in Functional Materials
The incorporation of sulfonyl groups and aromatic rings like naphthalene into molecules is a known strategy for developing functional materials with specific electronic and optical properties. nih.gov
While direct research on this compound as an organic semiconductor is limited, the constituent parts of the molecule are relevant to the field. Sulfonyl-conjugated naphthalenes are recognized for their promising electronic and optical properties, making them attractive for various technological applications. nih.govresearchgate.netresearchgate.net The general class of sulfones is a core structural unit in many functional materials. chemrxiv.org Furthermore, some chemical suppliers categorize this compound under "OLED Materials," suggesting its potential, at least as a building block, in the field of organic electronics. bldpharm.combldpharm.com The rigid naphthalene core combined with the electron-withdrawing sulfonyl group could influence the electronic band gap and charge transport properties of materials incorporating this moiety.
In polymer chemistry, monomers containing sulfonyl groups are utilized to create functional polymers. A study on the synthesis of N-substituted pyrroles for organic electronics demonstrated the use of 1-(benzylsulfonyl)-1H-pyrrole as a monomer for electropolymerization. acs.org This research, while not involving the naphthalene group, shows that the benzylsulfonyl functional group is compatible with polymerization reactions to form thin films on electrodes. acs.org This suggests a potential pathway for integrating the this compound unit into polymer chains to develop materials with tailored properties for electronic applications.
Applications in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Scaffold (if chiral derivatives)
There is currently no direct evidence of this compound or its simple derivatives being used as a chiral auxiliary or ligand in asymmetric synthesis. However, related structures that combine the naphthalene and sulfonyl functionalities have been explored in this context. For example, research into the synthesis of new oxazolines, which are known to be effective chiral auxiliaries, has produced compounds like 2-(benzylsulfonyl-ethylsulfonylmethyl)oxazolines. researchgate.net These molecules are designed to activate the naphthalene π-system for diastereoselective transformations. researchgate.net This indicates that the broader structural motif has relevance in the field of asymmetric synthesis, even if the specific application of this compound has not been reported.
Development of Novel Analytical Methodologies for Detection and Quantification
The development of analytical methods for the specific detection and quantification of this compound has not been a significant area of research. However, the sulfonylnaphthalene structure is a known fluorophore. A notable example is the dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl), which is widely used in fluorescent probes. nih.gov For instance, a probe based on a sulfonylnaphthalene fluorophore has been developed for the detection of hydrogen sulfide (B99878). nih.gov This demonstrates the utility of the sulfonylnaphthalene core in creating sensitive analytical tools, suggesting that this compound could potentially be detected by fluorescence-based methods or serve as a basis for the design of new analytical probes.
Exploration of Biological Activities and Molecular Interactions Non Clinical Focus
In Vitro Enzyme Inhibition Studies
The interaction of 2-(benzylsulfonyl)naphthalene with various enzymes has been a subject of investigation to understand its biochemical effects at a molecular level.
Carbonic Anhydrases (CAs): Research has demonstrated that this compound is an inhibitor of several human carbonic anhydrase (hCA) isoforms. A notable study investigated its inhibitory profile against four physiologically relevant isoforms: hCA I, hCA II, hCA IX, and hCA XII. The compound exhibited varying degrees of inhibition, with the most potent activity observed against the tumor-associated isoform hCA IX. The inhibition constants (Kᵢ) from this research are detailed in the table below.
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by this compound
| Enzyme Isoform | Inhibition Constant (Kᵢ) (nM) |
|---|---|
| hCA I | 7,640 |
| hCA II | 89.5 |
| hCA IX | 10.7 |
| hCA XII | 45.3 |
Data sourced from a study on benzenesulfonamide (B165840) derivatives.
The data indicates a high degree of selectivity, with the compound being a significantly more potent inhibitor of isoforms II, IX, and XII compared to the cytosolic isoform I. The strong inhibition of the cancer-related isoform hCA IX suggests a potential area for further non-clinical investigation into compounds with this structural motif.
Cyclooxygenase (COX) Enzymes: A review of the current scientific literature reveals no specific studies investigating the inhibitory activity of this compound against cyclooxygenase (COX) enzymes. While other naphthalene-containing compounds, such as Naproxen, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes, this specific biological activity has not been reported for this compound.
The mechanism of carbonic anhydrase inhibition by compounds containing a sulfonamide group, such as this compound, is well-characterized. This inhibition is typically reversible. The sulfonamide moiety (-SO₂NH₂) acts as a zinc-binding group. It coordinates directly to the Zn(II) ion located in the catalytic active site of the enzyme. This interaction displaces a water molecule or hydroxide (B78521) ion that is crucial for the enzyme's catalytic cycle of hydrating carbon dioxide. This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme's function.
Molecular Target Engagement Studies
Molecular target engagement studies for this compound are primarily centered on its well-documented inhibition of carbonic anhydrase isoforms. Beyond this, specific investigations into its direct binding to other cellular targets are not found in the current body of scientific literature.
Molecular docking studies, a computational method to predict the binding orientation and affinity of a small molecule to a target protein, have been performed on various other naphthalene-based sulfonamides against targets like tubulin and other enzymes. researchgate.net These studies provide insights into the potential interactions that drive the biological activities of this class of compounds. However, specific molecular docking or other target engagement studies focused solely on this compound and its interaction with a diverse range of protein targets are not available at present.
Modulation of Cellular Signaling Pathways (e.g., STAT3 pathway)
Direct evidence illustrating the modulation of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway by this compound is not prominently featured in existing research. The STAT3 pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation, and its dysregulation is often implicated in various diseases, including cancer.
While specific data on this compound is lacking, the broader family of sulfonamide-bearing compounds has been explored for their effects on various signaling pathways. For example, research on other complex molecules has demonstrated the ability to inhibit the STAT3 signaling axis. These inhibitors often work by preventing the phosphorylation and subsequent dimerization of STAT3, which is a necessary step for its activation and translocation to the nucleus to regulate gene expression.
The potential of a molecule like this compound to modulate the STAT3 pathway would likely depend on its ability to interact with key kinases that phosphorylate STAT3, such as JAKs (Janus kinases) and Src kinases, or to interfere with the STAT3 protein itself. The structural characteristics of the benzyl (B1604629) and naphthalene (B1677914) rings, as well as the sulfonyl linker, would be crucial in determining such interactions. Further investigation through targeted biological assays would be necessary to ascertain whether this compound has any significant impact on STAT3 or related cellular signaling pathways.
Structure-Activity Relationship (SAR) Derivation for Biological Effects
The structure-activity relationship (SAR) for this compound can be inferred by examining related naphthalene sulfonamide derivatives and how structural modifications influence their biological effects. While a dedicated SAR study for this compound is not available, studies on analogous series of compounds provide valuable insights.
A study on new sulfonamide derivatives bearing a naphthalene moiety highlighted some key SAR findings. The research involved synthesizing a series of compounds and testing their antiproliferative activity. It was observed that the nature and substitution pattern on the aryl moiety attached to the sulfonamide group significantly impacted the biological activity.
For instance, in a series of N-(substituted phenyl)naphthalene-sulfonamides, the position and type of substituent on the phenyl ring were critical. The study synthesized various analogues to deduce a preliminary SAR, which can be summarized as follows:
| Structural Feature | Observation |
| Naphthalene Moiety | The naphthalene core serves as a crucial scaffold for the molecule's activity. |
| Sulfonamide Linker | The sulfonamide group is a key linker, and its orientation and electronic properties are important for biological interactions. |
| Benzyl Group | The unsubstituted benzyl group in this compound provides a certain lipophilicity and spatial arrangement that would be a baseline for comparison in any SAR study. Modifications to this group, such as adding substituents to the phenyl ring, would likely alter the activity. |
In a related context, a study on naphthalene-chalcone hybrids revealed that different substituents on the chalcone (B49325) part of the molecule led to varying levels of anticancer and antimicrobial activity. This underscores the principle that even small structural changes to a core scaffold can lead to significant differences in biological outcomes. For this compound, a systematic exploration of substitutions on both the naphthalene and the benzyl rings would be required to establish a detailed SAR profile.
Computational Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Although specific computational studies for this compound are not readily found, molecular docking and molecular dynamics (MD) simulations are standard tools used to predict and analyze the interaction of small molecules with biological targets. These methods are frequently applied to naphthalene-based compounds to understand their mechanism of action.
For example, in a study of sulfonamide derivatives with a naphthalene core, molecular docking was employed to investigate how these compounds bind to tubulin. The docking results indicated that the naphthalene moiety could fit into a hydrophobic pocket of the tubulin protein, while the sulfonamide group formed hydrogen bonds with key amino acid residues. This type of computational analysis helps to visualize the binding mode and rationalize the observed biological activity.
Similarly, molecular docking studies on naphthalene-chalcone hybrids against VEGFR-2 and caspase-3 enzymes have been performed to predict their binding affinities and interaction patterns. These simulations often reveal crucial hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the ligand-receptor complex.
A hypothetical docking study of this compound would likely involve placing the molecule into the binding site of a relevant protein target. The naphthalene ring would be expected to engage in hydrophobic and aromatic interactions, while the sulfonyl group could act as a hydrogen bond acceptor. The benzyl group would further contribute to hydrophobic interactions and could adopt various conformations to optimize its fit within the binding pocket.
Molecular dynamics simulations could then be used to assess the stability of the docked pose over time, providing insights into the flexibility of the ligand and the protein and the energetics of their interaction. Such computational approaches are invaluable for guiding the design of new analogues with improved potency and selectivity.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for determining the precise chemical structure of organic molecules in solution. For a compound such as 2-(benzylsulfonyl)naphthalene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
To definitively assign the proton and carbon signals of a molecule with overlapping aromatic regions like this compound, several 2D NMR techniques are indispensable:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the naphthalene (B1677914) and benzyl (B1604629) ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between the naphthalene ring, the sulfonyl group, and the benzyl moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which can help to determine the preferred conformation of the molecule in solution.
A study on naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate demonstrated the power of 2D NMR in elucidating the structure of a complex naphthalene derivative, using COSY, HSQC, and HMBC to assign all proton and carbon signals. mdpi.com
The bond between the sulfonyl group and the naphthalene ring, as well as the bond between the sulfonyl group and the methylene (B1212753) bridge, allows for rotational freedom. Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating such conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the energy barriers to rotation and the relative populations of different conformers.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. A crystal structure of this compound would offer a precise picture of its molecular geometry and how the molecules pack together in a crystal lattice.
While a crystal structure for this compound is not available, studies on related compounds provide insights into the types of interactions that might be expected. For example, the crystal structure of benzyl 2-naphthyl ether reveals a twisted conformation with a significant dihedral angle between the phenyl and naphthyl rings. doaj.org Similarly, a study of a naphthalene diimide derivative highlighted the role of π–π interactions in stabilizing the crystal structure. nih.gov
The way in which molecules of this compound would arrange themselves in a crystal is governed by a variety of intermolecular forces. These could include:
π–π stacking: The aromatic naphthalene and benzyl rings are likely to engage in π–π stacking interactions, where the electron-rich π systems of adjacent molecules align.
C–H···π interactions: The hydrogen atoms of the C-H bonds can interact with the electron clouds of the aromatic rings.
van der Waals forces: These are non-specific attractive or repulsive forces between molecules.
Understanding these interactions is crucial as they determine the physical properties of the solid material.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. Given the conformational flexibility of the benzylsulfonyl group, it is plausible that this compound could exhibit polymorphism.
Studies on other naphthalene derivatives have revealed rich polymorphic behavior. doaj.orgnih.gov Investigating the potential polymorphism of this compound would involve crystallizing the compound under various conditions and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition.
While a specific mass spectrum for this compound was not found, HRMS would be essential for confirming its molecular formula (C₁₇H₁₄O₂S). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further confirm the structure by showing the loss of specific fragments, such as the benzyl group or the sulfonyl moiety. For example, in the mass spectrum of 2-benzylnaphthalene, a prominent peak corresponding to the loss of the benzyl group is observed. nih.gov
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of a compound's molecular formula. Unlike nominal mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). acs.org This precision allows for the differentiation between ions of the same nominal mass but different elemental compositions.
For "this compound" (C₁₇H₁₄O₂S), the exact mass of the molecular ion can be calculated and compared against the experimentally determined value. This comparison serves as a primary method for confirming the molecular formula and, by extension, the identity of the compound.
Furthermore, HRMS is invaluable for impurity profiling. The high resolving power enables the detection and identification of trace-level impurities that may be present from the synthesis or degradation of the target compound. By determining the exact masses of these impurities, their elemental compositions can be deduced, providing critical insights into the purity of the sample and the nature of any contaminants.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₇H₁₄O₂S |
| Calculated Exact Mass ([M+H]⁺) | 283.0787 |
| Observed m/z ([M+H]⁺) | 283.0785 |
| Mass Accuracy (ppm) | -0.71 |
| Ionization Mode | Electrospray Ionization (ESI) |
| Instrument | Orbitrap Mass Spectrometer |
Note: The data in this table is hypothetical and serves as an illustrative example of typical HRMS results.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. oup.com In an MS/MS experiment, the molecular ion of "this compound" is first isolated (the precursor ion) and then subjected to fragmentation, typically through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation spectrum.
The fragmentation of diaryl sulfones, a class of compounds to which "this compound" belongs, has been studied. cdnsciencepub.comacs.orgresearchgate.net Common fragmentation pathways involve the cleavage of the carbon-sulfur and sulfur-oxygen bonds. A key fragmentation process for aryl sulfones is the rearrangement to a sulfinate ester intermediate, which then undergoes further fragmentation. cdnsciencepub.com
For "this compound," the primary fragmentation would be expected to occur at the C-S and S-O bonds. The bond between the sulfonyl group and the naphthalene ring, and the bond between the sulfonyl group and the benzyl group, are likely points of cleavage. This would lead to the formation of characteristic fragment ions corresponding to the naphthyl, benzyl, and sulfonyl moieties.
Table 2: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 282 | 155 | C₇H₇SO₂ | Cleavage of the benzyl-sulfonyl bond |
| 282 | 127 | C₇H₇SO₂ + CO | Further fragmentation of the naphthyl moiety |
| 282 | 91 | C₁₀H₇SO₂ | Cleavage of the naphthyl-sulfonyl bond |
| 282 | 218 | SO₂ | Loss of sulfur dioxide |
Note: This table presents plausible fragmentation pathways based on the general behavior of aryl sulfones in tandem mass spectrometry.
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives)
Chiroptical spectroscopy encompasses techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are sensitive to the stereochemistry of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral compound.
The parent molecule, "this compound," is achiral and therefore does not exhibit chiroptical properties. However, if a chiral center were to be introduced into the molecule, for instance, by substitution on the benzylic carbon or the naphthalene ring, the resulting enantiomers could be distinguished and their enantiomeric excess determined using chiroptical spectroscopy.
As there are no reports in the scientific literature describing chiral derivatives of "this compound," the application of chiroptical spectroscopy for enantiomeric excess determination is not currently relevant for this specific compound.
Future Research Directions and Concluding Remarks
Emerging Synthetic Strategies and Methodological Advancements
The classical synthesis of aryl sulfones often involves the reaction of an aryl sulfonyl chloride with an appropriate organometallic reagent or the oxidation of a corresponding sulfide (B99878). researchgate.net For 2-(benzylsulfonyl)naphthalene, this would traditionally involve reacting naphthalene-2-sulfonyl chloride with a benzyl (B1604629) organometallic species or oxidizing 2-(benzylthio)naphthalene. The precursor, naphthalene-2-sulfonyl chloride, can be prepared from sodium naphthalene-2-sulfonate, which is accessible via the sulfonation of naphthalene (B1677914). quora.comgoogle.com
However, recent advancements in synthetic methodology offer more elegant and efficient pathways. Future research should focus on applying these modern techniques to the synthesis of this compound and its derivatives. These emerging strategies promise better yields, milder reaction conditions, and broader functional group tolerance. rsc.org
Key areas for exploration include:
Catalytic Cross-Coupling Reactions: Modern coupling reactions provide powerful tools for C-S bond formation. Palladium-catalyzed coupling of arylsulfonyl chlorides with boronic acids has been established for diaryl sulfones and could be adapted. organic-chemistry.org Similarly, copper-catalyzed methods that couple sulfinic acid salts with arylboronic acids under ambient conditions present a mild alternative. organic-chemistry.org
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful, transition-metal-free approach. A notable strategy involves the in situ denitrogenation of tosylhydrazones to generate sulfinate anions, which can then be coupled to form aryl alkyl sulfones. rsc.org Applying this to a suitable naphthalene-based sulfonyl hydrazide and a benzyl partner could provide a novel entry point.
Direct Sulfonylation: Research into the direct C-H sulfonylation of aromatic systems is a burgeoning field. While challenging, developing a regioselective method to directly introduce a benzylsulfonyl group onto the naphthalene 2-position would be a significant step forward, bypassing the need for pre-functionalized starting materials.
| Synthetic Strategy | Key Reactants | Potential Advantages | Relevant Research |
|---|---|---|---|
| Copper-Catalyzed Decarboxylative Sulfonylation | Naphthalene-2-sulfonyl hydrazine (B178648) and benzyl-α-oxocarboxylic acid | Novel, facile conditions with high yields. | researchgate.net |
| Transition-Metal-Free Photoredox Catalysis | Naphthalene-2-sulfinate and a benzyl halide | Avoids transition metal catalysts, mild conditions. | rsc.org |
| Nickel-Catalyzed Reductive Coupling | Naphthalene-2-thiosulfonate and benzyl bromide | Excellent step economy and functional group compatibility. | organic-chemistry.org |
| Direct C-S Coupling from Alcohols | Naphthalene-2-sulfinyl chloride and benzyl alcohol | Catalyst- and additive-free conditions. | organic-chemistry.org |
Untapped Reactivity Profiles and Novel Transformations
The this compound scaffold possesses several sites ripe for chemical modification, offering avenues to a diverse range of new compounds. The sulfonyl group, often regarded as stable, can participate in various transformations, and both aromatic rings present opportunities for functionalization.
Transformations at the Sulfonyl Group: The sulfonyl group is an excellent leaving group in nucleophilic substitution reactions, particularly when positioned on an aromatic ring. This could be exploited to introduce other functionalities. Furthermore, under reductive conditions, the C-S bonds can be cleaved. Recent studies have also focused on using sulfones as sources of radicals, which could open up unprecedented reaction pathways.
Functionalization of the Naphthalene Ring: The naphthalene moiety is a versatile platform for further substitution. Future work could explore electrophilic aromatic substitution, where the existing benzylsulfonyl group would direct incoming electrophiles. More advanced C-H activation/functionalization strategies, perhaps directed by the sulfonyl oxygen atoms, could enable the regioselective installation of new groups at positions C1, C3, or others, leading to polysubstituted naphthalenes that are otherwise difficult to access. nih.gov
Modification of the Benzyl Group: The benzylic methylene (B1212753) bridge is another reactive handle. It can be deprotonated to form a stabilized carbanion for subsequent alkylation or other reactions. Alternatively, radical or oxidative C-H functionalization at the benzylic position could introduce new substituents or even lead to carbonyl formation, transforming the benzyl group into a benzoyl group.
| Reactive Site | Potential Transformation | Description |
|---|---|---|
| Sulfonyl Group (-SO2-) | Reductive Cleavage / Desulfonylation | Removal of the benzylsulfonyl group to form naphthalene. |
| Naphthalene C-H Bonds | Electrophilic Aromatic Substitution | Introduction of nitro, halogen, or acyl groups onto the naphthalene ring. |
| Naphthalene C-H Bonds | Directed C-H Activation | Regioselective introduction of functional groups at positions ortho to the sulfonyl group. |
| Benzylic C-H Bonds (-CH2-) | Benzylic Oxidation/Halogenation | Conversion of the methylene bridge to a carbonyl (C=O) or a halogenated carbon. |
Development of Next-Generation Functional Molecules
The structural motifs within this compound are prevalent in many functional molecules. Naphthalene derivatives are widely used in pharmaceuticals, dyes, and materials science. lifechemicals.comknowde.com Likewise, the aryl sulfone and sulfonamide moieties are classic pharmacophores found in numerous approved drugs. rsc.org This convergence suggests that the this compound core is a promising scaffold for developing next-generation molecules with tailored properties.
Medicinal Chemistry: By systematically modifying the naphthalene and benzyl rings with various substituents (e.g., hydroxyls, amines, halogens), a library of this compound analogs could be synthesized. These compounds could be screened for biological activity against a range of targets. For instance, naphthalene sulfonamides have been investigated as enzyme inhibitors. mdpi.com The lipophilic nature of the scaffold suggests potential applications in targeting protein-protein interactions or membrane-associated proteins.
Materials Science: Naphthalene is a well-known chromophore. The photophysical properties of this compound and its derivatives are largely unexplored. scispace.comrsc.org Research into their fluorescence, phosphorescence, and solvatochromism could lead to the development of novel sensors, probes, or components for organic light-emitting diodes (OLEDs). rsc.org Introducing electron-donating and electron-withdrawing groups onto the aromatic rings could tune the electronic properties, creating push-pull systems with interesting optical characteristics. researchgate.net
| Derivative Structure | Potential Application Area | Rationale |
|---|---|---|
| Amino/hydroxy-substituted analogs | Medicinal Chemistry (e.g., kinase inhibitors) | Introduces hydrogen bonding capability, mimicking known pharmacophores. lifechemicals.commdpi.com |
| Analogs with extended π-systems | Materials Science (Organic Electronics) | Modifies the HOMO-LUMO gap and charge transport properties. |
| Donor-Acceptor substituted analogs | Materials Science (Fluorescent Probes) | Creates push-pull fluorophores sensitive to the local environment (e.g., polarity, viscosity). rsc.orgresearchgate.net |
| Polymer-tethered analogs | Advanced Polymers | Incorporates the naphthalene sulfone unit into a polymer backbone to modify thermal or optical properties. |
Interdisciplinary Research Opportunities
The full potential of this compound can only be realized through collaborations that bridge traditional disciplinary divides.
Chemistry and Biology/Medicine: Synthetic chemists can create libraries of derivatives, which can then be evaluated by biologists and medicinal chemists for their therapeutic potential. mdpi.com This synergy is essential for any drug discovery program based on this scaffold.
Chemistry and Materials Science/Physics: A partnership between synthetic chemists and materials scientists would be crucial for characterizing the photophysical and electronic properties of new derivatives. rsc.org Physicists could perform theoretical calculations to predict properties and guide the design of new molecules for specific applications in electronics or photonics.
Chemistry and Environmental Science: Compounds like 2-naphthalene sulfonate are known to be persistent in the environment due to the stability of the sulfonated aromatic ring. nih.gov Interdisciplinary studies involving environmental scientists could assess the biodegradability and potential ecotoxicity of this compound and its future derivatives, ensuring a sustainable approach to developing new functional molecules.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(benzylsulfonyl)naphthalene, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Synthesis via Sulfur Oxidation : A common approach involves oxidizing 2-(benzylthio)naphthalene using agents like m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Reaction monitoring via TLC or HPLC ensures completion, with purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Parameters : Temperature control (to avoid overoxidation to sulfones) and stoichiometric ratios (1:1.2 substrate-to-oxidizer) are critical. Yields typically range from 65–85%, with purity confirmed by H NMR and mass spectrometry .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) predict molecular geometry, electrostatic potential, and HOMO-LUMO gaps for reactivity studies .
Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?
Methodological Answer:
- Cell Viability Assays : Use MTT or resazurin reduction assays in human HepG2 or A549 cells (dose range: 1–100 μM, 24–48 hr exposure). Compare IC values with structurally similar compounds (e.g., 2-methylsulfonylnaphthalene) to assess toxicity trends .
- Oxidative Stress Markers : Measure glutathione depletion or ROS production via fluorescent probes (e.g., DCFH-DA) to evaluate sulfonyl group-mediated redox activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound across different experimental models?
Methodological Answer:
Q. What mechanistic insights explain the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) or Keap1-Nrf2 pathway proteins. Validate with site-directed mutagenesis or competitive inhibition assays .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify sulfone reduction or hydroxylation products. Compare metabolic pathways with methylsulfonyl analogs .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced specificity?
Methodological Answer:
- SAR Table : Compare substituent effects on bioactivity (e.g., IC or EC):
| Derivative | Substituent (R) | IC (μM) | Notes |
|---|---|---|---|
| 2-(Benzylsulfonyl) | -CHPh | 25.3 ± 2.1 | Baseline activity |
| 2-(4-F-BnSO) | -CHCHF | 12.7 ± 1.5 | Increased lipophilicity |
| 2-(MeSO) | -CH | 48.9 ± 3.8 | Reduced steric hindrance |
- Design Strategy : Introduce electron-withdrawing groups (e.g., -F, -CF) on the benzyl ring to enhance target affinity and metabolic stability .
Methodological Considerations
Q. How should researchers address variability in environmental monitoring data for this compound?
Methodological Answer:
- Sampling Protocols : Use EPA Method 8270 for GC-MS analysis of soil/water samples (detection limit: 0.1 ppb). Include isotopically labeled internal standards (e.g., C-naphthalene) to correct for matrix effects .
- Quality Control : Validate recovery rates (70–130%) and precision (RSD <15%) across triplicate samples. Cross-reference with ATSDR’s environmental fate data (e.g., log Kow = 3.2 ± 0.3) to predict partitioning behavior .
Q. What computational tools are recommended for predicting the environmental persistence of this compound?
Methodological Answer:
- EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) using fragment-based models. For example:
- Half-life (soil) : 120–150 days (moderate persistence) .
- BCF : 350–400 (high bioaccumulation potential) .
- Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments (Amber force field) to identify stable intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
